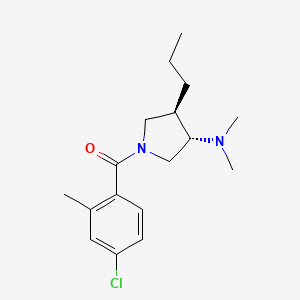

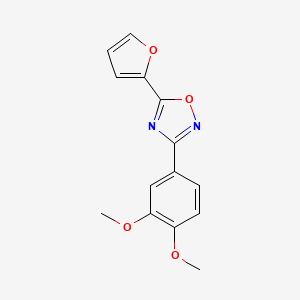

![molecular formula C19H20FN3O2 B5539099 N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, involves reactions between isocyanates and amines. For instance, 2-fluorophenyl isocyanate has reacted with adamantan-1(2)-amines to produce N,N'-disubstituted ureas with significant yields, demonstrating the typical approach for synthesizing such compounds (Burmistrov & Butov, 2018).

Scientific Research Applications

Fluorescent Dyes and Molecular Imaging A study by Frath et al. (2012) explored the chemistry on Boranils, leading to the synthesis of amide, imine, urea, and thiourea derivatives that serve as fluorescent dyes. The research demonstrated the potential of these compounds in labeling experiments with Bovine Serum Albumin (BSA), showcasing strong luminescence properties suitable for biological imaging applications (Frath, S. Azizi, G. Ulrich, & R. Ziessel, 2012).

Antibacterial and Antifungal Agents N-alkyl substituted urea derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Zheng et al. (2010) found that compounds bearing a fluoro substituent exhibited potent antimicrobial activities, indicating the utility of these derivatives in developing new therapeutic agents (Qing-Zhong Zheng et al., 2010).

PET Biomarkers for Angiogenesis Ilovich et al. (2008) synthesized highly potent VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers for angiogenic processes. This research involved the successful labeling of a representative inhibitor with fluorine-18, highlighting the importance of urea-containing pharmacophores in the development of molecular imaging agents (O. Ilovich et al., 2008).

Synthesis of 4-[18F]fluorophenyl Ureas Olma et al. (2006) described the synthesis of 4-[18F]fluorophenylurea derivatives, which are relevant in the development of radiopharmaceuticals. The study presented a methodology that yields high radiochemical purity and is indicative of the potential applications of these compounds in PET imaging (S. Olma, J. Ermert, & H. Coenen, 2006).

Central Nervous System Agents Research on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has identified compounds with anxiolytic and muscle-relaxant properties, demonstrating the potential of urea derivatives in CNS drug development (C. Rasmussen et al., 1978).

properties

IUPAC Name |

1-(4-fluorophenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c20-15-6-10-17(11-7-15)22-19(25)21-16-8-4-14(5-9-16)18(24)23-12-2-1-3-13-23/h4-11H,1-3,12-13H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLLAZUXWKQINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)